molecular formula C9H7Br2N3 B010918 1-benzyl-3,5-dibromo-1H-1,2,4-triazole CAS No. 106724-85-0

1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Cat. No. B010918
M. Wt: 316.98 g/mol
InChI Key: YXSNCHAOAYRKCF-UHFFFAOYSA-N
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Description

Triazole derivatives, including "1-benzyl-3,5-dibromo-1H-1,2,4-triazole," are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and materials science. These compounds are known for their versatility in chemical reactions and their ability to form stable heterocyclic structures.

Synthesis Analysis

The synthesis of triazole derivatives often involves azide-alkyne cycloaddition reactions, known as click chemistry, which provides a reliable method for obtaining a variety of triazole compounds with high selectivity and yield. For instance, the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation of 1-(benzyloxy)-1,2,3-triazole demonstrates the chemical versatility of these compounds (Uhlmann et al., 1997).

Molecular Structure Analysis

The crystal and molecular structures of triazole derivatives reveal important insights into their geometric and electronic characteristics. Studies have shown that the molecular structure of triazole compounds can significantly influence their physical and chemical properties, including their reactivity and stability (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, showcasing their reactivity towards nucleophiles, electrophiles, and radicals. Their ability to undergo substitution, addition, and cyclization reactions makes them valuable scaffolds in organic synthesis. The bromine atoms in "1-benzyl-3,5-dibromo-1H-1,2,4-triazole" can be selectively substituted, providing a pathway to a wide range of functionalized triazole derivatives (Iddon & Nicholas, 1996).

Safety And Hazards

The compound is associated with several hazard statements including H228, H302+H312+H332, H315, and H3191. Precautionary measures include P210, P280, and P301+P3121. It’s important to handle this compound with care and follow safety guidelines.


properties

IUPAC Name

1-benzyl-3,5-dibromo-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNCHAOAYRKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363062
Record name 1-benzyl-3,5-dibromo-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-benzyl-3,5-dibromo-1H-1,2,4-triazole

CAS RN

106724-85-0
Record name 3,5-Dibromo-1-(phenylmethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106724-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-3,5-dibromo-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AM Fivush - 1988 - stars.library.ucf.edu
This report details the study of the nucleophilic substitution of 1-benzyl-3, 5-dibromo-lH-1, 2, 4-triazole. A variety of nucleophiles have been studied to date. The nucleophiles studied …
Number of citations: 0 stars.library.ucf.edu
A Zumbrunn - Synthesis, 1998 - thieme-connect.com
Reaction of 1-benzyl-3, 5-dibromo-1H-[1, 2, 4] triazole (3) with cesium fluoride yielded selectively 1-benzyl-3-bromo-5-fluoro-1H-[1, 2, 4] triazole (4). Debenzylation and realkylation …
Number of citations: 28 www.thieme-connect.com
SM Fawzy, YM Loksha, M El‐Sadek… - Archiv der …, 2023 - Wiley Online Library
Disubstituted five‐membered heterocycles (1,2,4‐triazole and 1,3,4 oxadiazole) were synthesized and investigated as inhibitors for signal transducer and activator of transcription 3 (…
Number of citations: 2 onlinelibrary.wiley.com
BN Roy, GP Singh, SK George, PS Lathi, MK Agrawal… - 2014 - nopr.niscpr.res.in
A novel and efficient synthesis of Deferasirox has been accomplished using transition metal catalyzed sequential cross coupling reactions. First stage of the synthesis employs the use …
Number of citations: 2 nopr.niscpr.res.in
X HX - thieme-connect.com
The first reported synthesis of this ring system was by Bladin [1] in which the name triazole was first assigned. The chemistry of 1, 2, 4-triazoles has been reviewed extensively elsewhere…
Number of citations: 0 www.thieme-connect.com
VV Tolstyakov - Russian Journal of Organic Chemistry, 2018 - Springer
A series of 1-alkyl-5-amino-1H-1,2,4-triazoles were synthesized starting from 3,5-dibromo-1H- 1,2,4-triazole by alkylation and subsequent nucleophilic substitution of the 5-bromine …
Number of citations: 1 link.springer.com

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